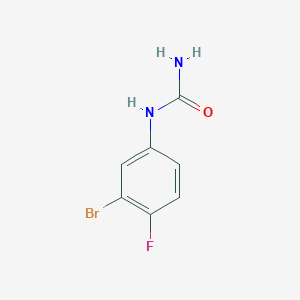

3-Bromo-4-fluorophenylurea

Description

Overview of Halogenated Phenylurea Chemistry and its Relevance in Modern Synthesis

Halogenated organic compounds are fundamental building blocks in numerous organic transformations. acs.org The presence of halogens like bromine and fluorine on a phenyl ring creates reactive sites and modifies the electronic properties of the molecule. Phenylureas, on the other hand, are known to participate in hydrogen bonding and have been investigated for their roles in various chemical and biological systems, including their use in herbicides. icevirtuallibrary.comresearchgate.net

The combination of these features in halogenated phenylureas makes them valuable in modern synthesis. The carbon-halogen bond's polarization and the halide's ability to act as a good leaving group enable these compounds to participate efficiently in nucleophilic substitution and elimination reactions. acs.org Furthermore, the specific placement of halogens can direct further chemical modifications to desired positions on the aromatic ring, an outcome that may be difficult to achieve through other synthetic routes. acs.org The study of halogenated systems using theoretical methods like Density Functional Theory (DFT) has demonstrated that halogen substitution can enhance the reactivity of molecules, making them promising candidates for various chemical reactions and biological applications. jebas.org The development of novel halogenated compounds is also driven by the continuous need for new antibacterial agents to combat resistance in pathogens. rsc.org

Structural Characteristics and Chemical Importance of 3-Bromo-4-fluorophenylurea

The chemical identity of this compound is defined by its molecular structure, which consists of a central urea (B33335) group (-NH-CO-NH-) attached to a 3-bromo-4-fluorophenyl ring. This specific arrangement of a bromine atom at the third position and a fluorine atom at the fourth position relative to the urea substituent is key to its chemical character.

The urea functional group is known to form strong hydrogen bonds, which can lead to the formation of specific, ordered structures in the solid state, such as one-dimensional chains or two-dimensional networks. researchgate.net The presence of both a bromine and a fluorine atom imparts distinct properties. Fluorine is highly electronegative and can form C-H⋯F interactions, while bromine is a larger, more polarizable atom that can also participate in intermolecular interactions. researchgate.net These features suggest that this compound could serve as a versatile building block for creating more complex supramolecular architectures or as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai

Below are the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1566349-83-4 | bldpharm.com |

| Molecular Formula | C₇H₆BrFN₂O | bldpharm.com |

| Molecular Weight | 233.04 g/mol | bldpharm.com |

| SMILES Code | O=C(N)NC1=CC=C(F)C(Br)=C1 | bldpharm.com |

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature indicates that while the broader class of halogenated phenylureas has been a subject of study, dedicated research focusing specifically on this compound is limited. Much of the available information comes from chemical suppliers and databases rather than from peer-reviewed research articles. bldpharm.combldpharm.com

The existing research landscape contains studies on structurally similar compounds. For instance, crystal structures of related molecules like 1-(4-bromophenyl)-3-cycloheptylurea and 1,3-bis(3-fluorophenyl)urea (B11959935) have been analyzed to understand their molecular conformation and hydrogen bonding patterns. researchgate.net Likewise, the chemical and physical properties of isomers and analogues such as 1-(3-Bromo-4-methylphenyl)-3-(3-fluorophenyl)urea and 1-(3-Aminophenyl)-3-(4-bromo-2-fluorophenyl)urea are documented in chemical databases. nih.govnih.gov These studies on related compounds provide a foundational understanding of the potential properties of the phenylurea core when substituted with halogens.

However, a significant gap exists in the specific investigation of this compound. There is a lack of published data on its synthesis, reactivity, crystal structure, and potential applications. For example, while the synthesis of other halogenated aromatics often involves reactions like bromination of a fluoro-aromatic precursor or fluorination of a bromo-aromatic precursor, specific optimized conditions for this compound are not readily found in academic literature. ontosight.aiontosight.aichemicalbook.com The unique electronic effects and steric influences of the 3-bromo-4-fluoro substitution pattern remain largely unexplored. This knowledge gap presents an opportunity for future research to synthesize and characterize this compound, evaluate its chemical reactivity, and explore its potential in fields such as medicinal chemistry, agrochemistry, or materials science, where related halogenated compounds have already shown promise. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

(3-bromo-4-fluorophenyl)urea |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) |

InChI Key |

LZJVJZJYLGFHRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Fluorophenylurea

Exploration of Functional Group Transformations at the Urea (B33335) Moiety

The urea functional group in 3-Bromo-4-fluorophenylurea offers specific sites for chemical modification, allowing for the synthesis of diverse derivatives.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. semanticscholar.orgnih.gov In the case of this compound, the terminal -NH2 group of the urea moiety can act as the primary amine component. The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine group (-C=N-) of the Schiff base. semanticscholar.org This reaction provides a straightforward method to append various substituted aromatic or aliphatic groups to the urea core, thereby modifying its steric and electronic properties. The synthesis of Schiff bases is often a simple, high-yield process. semanticscholar.org

Table 1: Hypothetical Synthesis of Schiff Base Derivatives from this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Schiff Base Derivative |

|---|---|---|

| This compound | Benzaldehyde | N-[(E)-phenylmethylidene]-N'-(3-bromo-4-fluorophenyl)urea |

| This compound | Salicylaldehyde | N'-(3-bromo-4-fluorophenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]urea |

| This compound | Acetone | N'-(3-bromo-4-fluorophenyl)-N-(propan-2-ylidene)urea |

Isosteric replacement is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule while retaining its biological activity. nih.gov One of the most classic isosteric modifications of a urea is its replacement with a thiourea group. Thioureas are structurally versatile ligands due to the presence of nucleophilic sulfur and nitrogen atoms. nih.gov

The synthesis of 3-Bromo-4-fluorophenylthiourea from its urea analog can be achieved via a sulfuration reaction. A common method involves using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an appropriate solvent like tetrahydrofuran. bibliotekanauki.pl This reagent efficiently converts the carbonyl group (C=O) of the urea into a thiocarbonyl group (C=S). This transformation allows for a direct comparison of the chemical and biological properties between the urea and its corresponding thiourea analog. nih.gov

Table 2: Synthesis of 3-Bromo-4-fluorophenylthiourea

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | Lawesson's Reagent | 3-Bromo-4-fluorophenylthiourea | C=O → C=S |

Investigation of Aromatic Substitution Reactions on the Bromo-fluorophenyl Ring

The halogenated phenyl ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, providing pathways to further functionalize the core structure.

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. libretexts.org

In this compound, the ring is substituted with two halogens. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. masterorganicchemistry.com Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C-4) than the one with the bromine atom (C-3), leading to the displacement of the fluoride ion.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regioselectivity of the reaction is governed by the existing substituents on the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. libretexts.org

For this compound, we must consider the directing effects of three substituents:

-NHCONH2 (phenylurea) group: The nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the ring through resonance, making it an activating group and an ortho-, para-director.

-F (fluoro) group: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). wikipedia.org

-Br (bromo) group: Similar to fluorine, bromine is a deactivating, ortho-, para-director.

The positions open for substitution are C-2, C-5, and C-6. The powerful ortho-, para-directing effect of the urea group will strongly influence the incoming electrophile. The fluorine at C-4 directs to C-3 (blocked by Br) and C-5. The bromine at C-3 directs to C-2 and C-5. All three substituents direct, to some extent, to positions ortho and para relative to themselves. The urea group is the strongest activating group and will largely determine the outcome. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the urea group (C-2 and C-6), with potential for some substitution at C-5. Steric hindrance may favor substitution at C-6 over C-2, which is adjacent to the bulky bromine atom. youtube.com

Table 3: Directing Effects of Substituents on the this compound Ring

| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions |

|---|---|---|---|---|

| -NHCONH2 | C-1 | Activating (Resonance) | Ortho, Para | C-2, C-6 (Para is blocked) |

| -Br | C-3 | Deactivating (Inductive) | Ortho, Para | C-2, C-5 (Para is blocked) |

| -F | C-4 | Deactivating (Inductive) | Ortho, Para | C-3, C-5 (C-3 is blocked) |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov Aryl halides are common substrates for these reactions. organic-chemistry.org In this compound, the carbon-bromine bond is significantly more reactive in typical palladium-catalyzed cycles than the carbon-fluorine bond. The general reactivity order for aryl halides in these reactions is I > Br > OTf >> Cl > F. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to form biaryl or aryl-vinyl urea derivatives. ugr.estcichemicals.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org this compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, BINAP) to generate more complex diarylamine or alkylarylamine urea structures. nih.gov This method is a significant improvement over harsher, traditional methods for C-N bond formation. wikipedia.org

Table 4: Example Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4, Base (e.g., K2CO3) | 4-Fluoro-N-(phenylcarbamoyl)-[1,1'-biphenyl]-3-amine |

| Buchwald-Hartwig | Diethylamine | Pd(OAc)2, Phosphine Ligand, Base (e.g., NaOtBu) | 1-(3-(Diethylamino)-4-fluorophenyl)-3-phenylurea |

Multi-component Reactions and Combinatorial Approaches Utilizing this compound Scaffolds

The 3-bromo-4-fluorophenyl moiety, a key structural component of this compound, is a valuable scaffold in combinatorial chemistry and multi-component reactions (MCRs) for the generation of diverse molecular libraries aimed at drug discovery. While direct multi-component reactions involving this compound as a primary reactant are not extensively documented in publicly available research, the utility of the broader 3-bromo-4-fluorophenyl scaffold is evident in the synthesis of various heterocyclic compound libraries with potential therapeutic applications. These approaches leverage the principles of MCRs, where three or more reactants combine in a single synthetic operation, to rapidly generate a multitude of structurally related compounds.

One notable application of this scaffold is in the synthesis of pyrano[3,2-c]pyridone derivatives. A study detailed a three-component reaction involving an aldehyde, malononitrile, and a barbituric acid derivative to produce a library of these compounds. Within this library, a derivative incorporating the 3-bromo-4-fluorophenyl group was synthesized and evaluated for its biological activity.

Similarly, the 3-bromo-4-fluorophenyl scaffold has been incorporated into the synthesis of indenopyrido[2,3-d]pyrimidines through a one-step multi-component condensation. This reaction brings together an aminoheterocycle, an aldehyde, and 1,3-indanedione to create a pentacyclic structure. The inclusion of the 3-bromo-4-fluorophenyl group in this MCR resulted in a compound that was investigated for its potential as an anticancer agent.

Furthermore, the 3-bromo-4-fluorophenyl motif has been utilized in the combinatorial synthesis of thiazolidin-4-one derivatives. These compounds are of significant interest due to their wide range of biological activities. Research has shown the synthesis of 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one as part of a library of N-type calcium channel blockers. The synthesis of these libraries often involves the reaction of an amine, a carbonyl compound, and a thiol in a multi-component fashion.

The following tables summarize the findings from studies where the 3-bromo-4-fluorophenyl scaffold was used in the generation of compound libraries through multi-component or combinatorial strategies.

Table 1: Synthesis of Pyrano[3,2-c]pyridone Derivatives

| Compound ID | Aldehyde Component | Yield (%) | Biological Activity | Reference |

| 13 | 3-Bromo-4-fluorobenzaldehyde | 84% | Antiproliferative activity (GI50 values reported) | nih.gov |

Table 2: Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Aldehyde Component | Yield (%) | Biological Activity | Reference |

| 21h | 3-Bromo-4-fluorobenzaldehyde | 68% | Antitopoisomerase activity | nih.gov |

Table 3: Synthesis of Thiazolidin-4-one Derivatives

| Compound | Reactants | Biological Target | Reference |

| 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one | 3-Bromo-4-fluorobenzaldehyde, 2-(pyridin-2-yl)ethan-1-amine, Mercaptoacetic acid | N-type calcium channels | derpharmachemica.comijmsir.comcore.ac.ukcore.ac.uk |

These examples underscore the strategic use of the 3-bromo-4-fluorophenyl scaffold in the efficient construction of diverse chemical libraries. The application of multi-component reactions and combinatorial approaches allows for the systematic exploration of chemical space around this privileged substructure, facilitating the discovery of novel bioactive molecules.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 3-bromo-4-fluorophenylurea, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, offers a complete picture of its atomic arrangement and electronic environment.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the urea (B33335) NH and NH₂ protons. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring. The electron-withdrawing nature of these halogens generally leads to a downfield shift of the aromatic protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals for the carbon atoms in the phenyl ring are influenced by the attached halogens, with the carbon atoms directly bonded to bromine and fluorine exhibiting characteristic chemical shifts. The carbonyl carbon of the urea group typically appears at the downfield end of the spectrum.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | Not available |

| C1-NH | Not available | Not available |

| C2 | Not available | Not available |

| C3-Br | - | Not available |

| C4-F | - | Not available |

| C5 | Not available | Not available |

| C6 | Not available | Not available |

| NH | Not available | - |

| NH₂ | Not available | - |

Fluorine (¹⁹F) NMR Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable technique for the characterization of this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment, providing a unique probe for structural analysis. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei can provide crucial information about the connectivity of the molecule.

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity of the atoms in this compound, various 2D NMR experiments are employed. These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the entire molecular structure, including the connection of the urea moiety to the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption and Scattering Bands

The IR and Raman spectra of this compound exhibit a series of characteristic bands that correspond to the vibrational modes of its functional groups.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) |

| N-H (urea) | Stretching | 3400-3200 | 3400-3200 |

| C=O (urea) | Stretching | 1680-1630 | 1680-1630 |

| C-N (urea) | Stretching | 1400-1300 | 1400-1300 |

| C-F (aromatic) | Stretching | 1250-1000 | 1250-1000 |

| C-Br (aromatic) | Stretching | 700-500 | 700-500 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Aromatic C-H | Bending (out-of-plane) | 900-690 | 900-690 |

Key vibrational bands include the N-H stretching vibrations of the urea group, which typically appear as strong and broad bands in the IR spectrum. The C=O stretching vibration of the urea carbonyl group is also a prominent feature. The C-F and C-Br stretching vibrations, as well as the various aromatic C=C and C-H vibrations, provide a fingerprint for the substituted phenyl ring.

Conformational Analysis from Vibrational Spectra

The vibrational spectra can also offer insights into the conformational preferences of the this compound molecule. The positions and shapes of certain vibrational bands, particularly those involving the urea moiety and its connection to the phenyl ring, can be sensitive to the rotational conformation around the C-N bond. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution. For phenylurea compounds, non-planar conformations are often favored.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C7H6BrFN2O), the calculated molecular weight is approximately 233.04 g/mol bldpharm.com. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion (M+) peak in the mass spectrum of this compound is expected to appear as a pair of peaks of almost equal intensity: one for [C7H6(79)BrFN2O]+ at m/z 233 and another for [C7H6(81)BrFN2O]+ at m/z 235. This distinctive "M+2" peak immediately confirms the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Under electron ionization (EI), the molecular ion can undergo cleavage at its weakest bonds. For this compound, likely fragmentation pathways include:

Loss of the urea group (-NHCONH2): Cleavage of the C-N bond connecting the phenyl ring to the urea moiety.

Loss of bromine radical (•Br): Leading to a fragment ion that can help confirm the composition of the rest of the molecule.

Cleavage of the phenyl ring: Though less common, this can provide additional structural information.

Analysis of the masses and isotopic patterns of these fragments allows for a definitive reconstruction of the molecular structure.

X-ray Crystallography and Solid-State Structure Determination

While mass spectrometry confirms molecular connectivity, X-ray crystallography provides unambiguous proof of structure and reveals how molecules are arranged in the solid state. This technique is crucial for understanding physical properties and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.comresearchgate.netgrowingscience.com. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing exact bond lengths, bond angles, and torsion angles.

As of this writing, a dedicated single-crystal X-ray structure for this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD) cam.ac.ukcam.ac.uk. However, the crystal structure of a more complex derivative containing the N-(3-bromo-4-fluorophenyl) moiety has been elucidated: N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide researchgate.netresearchgate.net. This related structure provides valuable insight into the crystallographic behavior of the titular compound. The crystallographic data for this derivative are presented below as an illustrative example of the type of information obtained from an SCXRD experiment.

Interactive Table: Example Crystallographic Data for a Derivative Containing the 3-Bromo-4-fluorophenyl Moiety researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C18H17BrFN5O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 293(2) |

| R-factor (Rgt(F)) | 0.0407 |

Currently, there are no published studies on the co-crystals of this compound. The formation of co-crystals, however, remains a strong possibility given the hydrogen bonding capabilities of the urea group.

The urea functional group is a powerful motif in crystal engineering due to its ability to form robust and predictable hydrogen bonds nih.govmdpi.com. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor researchgate.netresearchgate.net. In the solid state, phenylurea derivatives typically form one-dimensional hydrogen-bonded chains or tapes, where molecules are linked via N-H···O interactions researchgate.net. This strong, directional interaction is expected to be a dominant feature in the crystal packing of this compound.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure nih.gov. Different polymorphs of the same compound can have distinct physical properties. The existence of multiple strong interaction sites in this compound—namely the hydrogen-bonding urea group and the halogen-bonding bromo and fluoro substituents—creates the potential for polymorphism.

Different arrangements of the primary N-H···O hydrogen-bonded chains, combined with various possible halogen bonding networks, could lead to multiple stable crystal packing architectures. While no specific polymorphs of this compound have been reported in the literature, its structural complexity makes it a candidate for such phenomena.

For this compound, a Hirshfeld analysis would be expected to quantify the significant contributions from several key interactions. Based on analyses of structurally related compounds containing urea, bromo, and fluoro groups, a hypothetical breakdown of the major contributions to the crystal packing is presented below.

Interactive Table: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 35 - 45% | Represents the most abundant, though weaker, van der Waals contacts between hydrogen atoms. |

| O···H / H···O | 15 - 25% | Quantifies the crucial N-H···O hydrogen bonds formed by the urea moiety. |

| C···H / H···C | 10 - 20% | Includes contacts between aromatic rings and other hydrogen atoms, contributing to packing efficiency. |

| Br···H / H···Br | 5 - 10% | Highlights contacts involving the bromine atom, which can include weak hydrogen bonds or halogen bonds. |

| F···H / H···F | 5 - 10% | Represents contacts involving the fluorine atom, indicative of weak C-F···H interactions. |

| Br···O / O···Br | < 5% | A small but significant percentage would confirm the presence of C-Br···O halogen bonds. |

| Other Contacts | < 5% | Includes C···C, N···H, and other minor interactions. |

This quantitative analysis allows for a detailed comparison of the relative importance of hydrogen bonding, halogen bonding, and nonspecific van der Waals forces in defining the solid-state architecture of this compound.

Computational and Theoretical Chemistry of 3 Bromo 4 Fluorophenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of 3-Bromo-4-fluorophenylurea. These methods model the molecule's electron distribution to determine its stability, reactivity, and various other characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set like 6-311++G(d,p), are employed to determine its ground state properties. scirp.org

These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, DFT can compute essential thermodynamic properties, including zero-point vibrational energy, thermal energy, and specific heat capacity, which are vital for understanding the molecule's stability and behavior under different thermal conditions.

Interactive Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31+G(d,p))

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -211074.9 | Joules/Mol |

| Dipole Moment | ~2.0 | Debye |

| C=O Bond Length | ~1.22 | Å |

| N-H Bond Length | ~1.01 | Å |

| C-Br Bond Length | ~1.90 | Å |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar halogenated phenylurea compounds and are meant to represent the type of data generated.

Ab initio methods, such as Hartree-Fock (HF), and various semi-empirical techniques are utilized to analyze the molecular orbitals (MOs) of this compound. ajchem-a.com This analysis is centered on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net These calculations help in predicting the sites within the molecule that are most likely to be involved in chemical reactions.

Interactive Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

Note: These values are representative examples for illustrative purposes.

Conformational Landscapes and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the C-N bonds connecting the phenyl ring and the urea (B33335) group, gives rise to different spatial arrangements or conformers. Computational methods are used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformation. nih.gov

This analysis reveals the most stable, low-energy conformers and the energy barriers that separate them. nih.gov For phenylurea derivatives, studies have identified that different isomers (e.g., cis and trans arrangements of the urea's amide groups) can exist, with their relative stability influenced by intramolecular interactions. researchgate.net Understanding the conformational landscape is crucial as the specific shape of the molecule can dictate its biological activity and physical properties.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to interpret experimental data. For this compound, DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate vibrational and electronic spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. chemrxiv.org These predicted frequencies and their intensities help in assigning the peaks observed in experimental FT-IR and FT-Raman spectra to specific functional groups, such as the C=O, N-H, C-Br, and C-F bonds. nih.govnih.gov

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Visible light. This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic properties and color of the compound.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| C-N | Stretching | 1350 - 1450 |

| C-F | Stretching | 1100 - 1250 |

Note: These are typical frequency ranges and serve as illustrative examples.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal how the compound behaves in a dynamic environment, such as in a solvent or interacting with a biological membrane. acs.orgnih.gov

In Silico Modeling for Understanding Molecular Recognition and Interaction Mechanisms

In silico modeling, particularly molecular docking, is a critical technique for understanding how this compound might interact with biological targets, such as proteins or enzymes. nih.govaip.orgresearchgate.net This method predicts the preferred orientation of the molecule when it binds to a target's active site to form a stable complex. nih.gov

The results of a docking study are typically evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information is invaluable for rational drug design and for elucidating the potential mechanism of action of the compound. nih.govfgcu.edu

Functional Applications in Chemical and Material Science

3-Bromo-4-fluorophenylurea as a Versatile Synthetic Building Block

The arrangement of functional groups on the aromatic ring of this compound makes it a versatile intermediate in organic synthesis. The urea (B33335) moiety can be hydrolyzed to an aniline, the bromine atom can participate in various cross-coupling reactions, and the fluorine atom can influence the electronic properties and metabolic stability of target molecules. This versatility allows it to be a starting point for a diverse range of more complex chemical structures.

Precursor in the Synthesis of Substituted Chalcone Derivatives

This compound is a potential precursor for the synthesis of substituted chalcone derivatives, which are known for their wide range of pharmacological activities. jchemrev.com Chalcones are typically synthesized via the Claisen-Schmidt condensation, a reaction between an aromatic aldehyde and an acetophenone in the presence of an acid or base catalyst. nih.govjetir.org

While not a direct reactant, this compound can be converted into a key intermediate, 1-(3-bromo-4-fluorophenyl)ethanone. A plausible synthetic pathway involves the hydrolysis of the urea to 3-bromo-4-fluoroaniline, which is then transformed into the corresponding acetophenone. This acetophenone, possessing the critical bromo-fluoro substitution pattern, can then be reacted with various substituted benzaldehydes to yield a library of novel chalcone derivatives. The general scheme for this condensation is a well-established method for creating the characteristic α,β-unsaturated carbonyl system of chalcones. jchemrev.comsaudijournals.com

Table 1: Generalized Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| Substituted Acetophenone (e.g., 1-(3-bromo-4-fluorophenyl)ethanone) | Substituted Benzaldehyde | Acid or Base (e.g., NaOH, KOH) jchemrev.com | Substituted Chalcone (1,3-Diaryl-2-propen-1-one) |

Intermediate for Functionalized Carbazole Systems

The compound can also serve as an intermediate in the synthesis of functionalized carbazole systems. Carbazoles are a significant class of nitrogen-containing heterocycles found in natural products and are used in materials science and medicinal chemistry. The synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole has been demonstrated starting from 3-bromo-9H-carbazole. nih.gov

This compound can be envisioned as a precursor to the necessary 3-bromo-9H-carbazole scaffold. A potential synthetic route would involve the conversion of the phenylurea to 3-bromo-4-fluoroaniline. This aniline derivative could then undergo a cyclization reaction, such as the Cadogan reaction or a transition-metal-catalyzed C-H amination, to form the tricyclic carbazole ring system. nih.gov Once the carbazole core is formed, the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions to build more complex molecules. chemicalbook.com

Scaffold for Diverse Organic Synthesis (e.g., API Intermediates)

The phenylurea structure is a recognized scaffold in medicinal chemistry, and its derivatives are explored as potential Active Pharmaceutical Ingredients (APIs). researchgate.netnih.gov Phenylurea analogs have been investigated as potent antitumor agents and as selective inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.govnih.gov

This compound provides a foundational structure for creating libraries of new chemical entities. The presence of the halogen atoms offers distinct advantages:

Fluorine: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify physicochemical properties such as lipophilicity.

Bromine: Serves as a versatile synthetic handle for introducing molecular diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling. sci-hub.se

This makes the 3-bromo-4-fluorophenyl moiety a valuable starting point for developing new therapeutic agents.

Table 2: Role of Phenylurea and Halogen Substituents in API Synthesis

| Structural Feature | Significance in API Synthesis | Example Application Area |

|---|---|---|

| Phenylurea Core | Provides a rigid scaffold capable of forming key hydrogen bonds with biological targets. | Anticancer Agents, Enzyme Inhibitors researchgate.netnih.gov |

| Fluorine Atom | Enhances metabolic stability and modulates electronic properties for improved target binding. | Various therapeutic areas |

| Bromine Atom | Acts as a key site for post-synthesis modification and diversification via cross-coupling reactions. | Drug Discovery Libraries sci-hub.se |

Contributions to Advanced Materials Development

The specific electronic and structural features of this compound make it a candidate for incorporation into advanced materials, where its properties can influence the bulk characteristics of the final product.

Incorporation into Polymeric Architectures

While not a monomer itself, this compound can be a precursor to monomers used in the synthesis of specialized polymers like polyureas. Polyureas are known for their high tensile strength and durability. mdpi.com The synthesis of polyureas typically involves the reaction of a diisocyanate with a diamine.

A synthetic route could involve converting this compound into 3-bromo-4-fluorophenyl isocyanate. This functionalized isocyanate could then be incorporated into a polymer backbone through a polyaddition reaction. The presence of the bromo- and fluoro- substituents on the pendant phenyl groups would be expected to modify the final polymer's properties, such as:

Thermal stability

Flame retardancy (due to the bromine atom)

Dielectric properties

Solubility and processability

Potential in Optical Materials and Liquid Crystals

The combination of a rigid aromatic core with halogen substituents is a common design strategy in the field of optical materials and liquid crystals. dakenchem.com

Optical Materials: The bromine atom, being a heavy atom, can significantly enhance the molecular hyperpolarizability of a compound. researchgate.net This is a key factor for second-order nonlinear optical (NLO) materials, which have applications in photonics and optical data processing. The bromo group can also help promote an acentric crystal structure, which is often a prerequisite for observing NLO effects. researchgate.net

Liquid Crystals: The shape and polarity of molecules are critical for the formation of liquid crystal phases. tcichemicals.com Fluorine substitution is a widely used strategy to tune the mesomorphic properties of liquid crystals. researchgate.net Lateral fluoro-substituents can have a dramatic effect on transition temperatures and can induce different types of smectic phases. researchgate.net Therefore, molecules derived from this compound could be designed to self-assemble into ordered, fluid phases, making them potentially useful for display technologies and sensors. mdpi.com

Chemo-sensing and Supramolecular Assembly Applications

Design of Molecular Recognition Systems based on this compound Motif

The design of synthetic receptors for molecular recognition is a cornerstone of supramolecular chemistry, with significant implications for the development of chemical sensors. While specific research on the this compound motif in chemo-sensing is not extensively detailed in current literature, the fundamental principles of molecular recognition allow for a theoretical exploration of its potential. The structure of this compound suggests a capacity for engaging in a variety of non-covalent interactions, which are crucial for the selective binding of guest molecules.

The urea functional group is a powerful and well-established motif in the design of anion receptors due to its ability to form strong hydrogen bonds. The two N-H protons of the urea are polarized and can act as effective hydrogen bond donors to chelate an anionic guest. researchgate.net The efficiency of this binding is influenced by the electronic nature of the aromatic substituent.

The phenyl ring in this compound, substituted with both a bromine and a fluorine atom, is anticipated to have a significant impact on the receptor's binding affinity and selectivity. Halogen atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The presence of both bromine and fluorine offers multiple potential interaction sites. Fluorine, being highly electronegative, can also modulate the acidity of the urea N-H protons, potentially enhancing their hydrogen-bonding capability.

A molecular recognition system incorporating the this compound motif could be designed to bind specific anions or other electron-rich guest molecules. The convergence of hydrogen bonding from the urea group and potential halogen bonding from the bromo and fluoro substituents could lead to a highly organized and selective binding pocket. The spatial arrangement of these functional groups would be critical in determining the complementarity of the receptor for a particular guest.

For a chemo-sensing application, the this compound motif could be integrated into a larger molecular framework that includes a signaling unit, such as a fluorophore or chromophore. Upon binding of a target analyte, a conformational change in the receptor could modulate the photophysical properties of the signaling unit, resulting in a detectable change in fluorescence or color. The design of such a sensor would require careful consideration of the linkage between the recognition unit and the signaling component to ensure effective communication between the two.

The principles of supramolecular assembly could also be harnessed. Molecules containing the this compound unit could be designed to self-assemble into larger, ordered structures through intermolecular hydrogen and halogen bonding. The introduction of a guest molecule could then either template the formation of a specific assembly or disrupt an existing one, leading to a detectable signal.

Table of Potential Non-Covalent Interactions involving the this compound Motif

| Interaction Type | Participating Atoms/Groups | Role in Molecular Recognition |

| Hydrogen Bonding | Urea N-H donors and an electron-rich guest (e.g., anion) | Primary binding interaction for anions and other Lewis bases. |

| Halogen Bonding | Bromine atom and a Lewis basic site on a guest molecule | Directional interaction that can enhance binding affinity and selectivity. |

| Halogen Bonding | Fluorine atom and a Lewis basic site on a guest molecule | Can contribute to the overall binding energy, though typically weaker than bromine. |

| π-π Stacking | Phenyl ring and an aromatic guest molecule | Can contribute to the stability of the host-guest complex. |

| Dipole-Dipole Interactions | Polar C=O, C-F, and C-Br bonds | General electrostatic interactions that influence the overall binding affinity. |

Conclusion and Future Research Directions

Summary of Key Advancements in 3-Bromo-4-fluorophenylurea Research

While dedicated studies on this compound are not extensively documented, significant progress in the synthesis and application of analogous substituted phenylureas offers valuable insights. The urea (B33335) moiety is recognized for its ability to form stable hydrogen bonds with biological targets, a characteristic that has been successfully exploited in drug discovery. nih.gov

Key advancements in the broader field that are relevant to this compound include:

Established Synthetic Methodologies: The synthesis of phenylureas is a well-established process in organic chemistry, typically involving the reaction of an appropriately substituted aniline with an isocyanate or a phosgene equivalent. nih.gov These methods are generally high-yielding and can be adapted for the preparation of this compound from 3-bromo-4-fluoroaniline.

Role in Kinase Inhibition: Phenylurea derivatives are prominent in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov The phenylurea structure can mimic the hydrogen bonding interactions of ATP in the kinase hinge region. nih.gov The presence and position of halogen substituents, such as bromine and fluorine, are known to significantly influence the inhibitory activity and selectivity of these compounds. nih.gov For instance, diaryl urea compounds have shown potential as anticancer agents by targeting pathways like VEGFR-2. nih.gov

Antiproliferative and Antimicrobial Activities: Halogenated phenylurea analogs have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. researchgate.net The introduction of halogen atoms can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved pharmacological activity. researchgate.net Furthermore, certain halogenated aromatic compounds have shown promise as antimicrobial agents.

These advancements in the wider field of phenylurea chemistry provide a solid framework for initiating targeted research into the specific properties and applications of this compound.

Identification of Remaining Challenges and Unexplored Avenues

Despite the foundational knowledge from related compounds, several challenges and unexplored avenues remain in the specific context of this compound research.

Table 1: Challenges in this compound Research

| Challenge Category | Specific Challenges |

| Synthesis and Characterization | Development of more sustainable and atom-economical synthetic routes. findaphd.com Thorough characterization of its physicochemical properties and solid-state structure. |

| Biological Evaluation | Comprehensive screening against a wide range of biological targets to identify novel activities. Understanding the specific structure-activity relationships (SAR) conferred by the 3-bromo-4-fluoro substitution pattern. nih.gov |

| Mechanism of Action | Elucidation of the precise molecular mechanisms underlying any observed biological activity. |

| Material Science Applications | Exploration of its potential in the design of functional materials, an area that remains largely uninvestigated for this specific compound. |

The unique substitution pattern of this compound presents an opportunity to investigate the synergistic or antagonistic effects of the bromine and fluorine atoms on its chemical reactivity and biological interactions. The electronic properties of both halogens—the electron-withdrawing nature of fluorine and the combination of inductive withdrawal and weak resonance donation of bromine—could lead to unique binding affinities and selectivities for biological targets.

Prospective Research Trajectories for Enhanced Synthetic Utility and Functional Material Design

The future of this compound research is poised to move in several exciting directions, focusing on both its potential therapeutic applications and its utility in materials science.

Enhanced Synthetic Utility:

Future synthetic efforts should focus on developing more efficient, scalable, and environmentally friendly methods for the preparation of this compound and its derivatives. This includes the exploration of novel catalytic systems and flow chemistry approaches. Furthermore, leveraging this compound as a versatile building block for the synthesis of more complex molecules, such as macrocycles and polymers, could unlock new applications. The development of metal-free catalysis for C-F bond functionalization could also offer new avenues for modifying the fluorinated ring. findaphd.com

Functional Material Design:

The incorporation of fluorine into organic molecules is a well-established strategy for tuning the properties of functional materials. The presence of both bromine and fluorine in this compound offers intriguing possibilities for the design of novel materials with unique electronic, optical, or self-assembly properties. Prospective research in this area could include:

Liquid Crystals: The rigid, polar structure of the phenylurea core, combined with the influence of the halogen substituents, could be conducive to the formation of liquid crystalline phases.

Organic Electronics: The electronic properties of the molecule could be exploited in the development of organic semiconductors or components for organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea moiety, along with potential halogen bonding interactions, could be utilized to construct well-defined supramolecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.